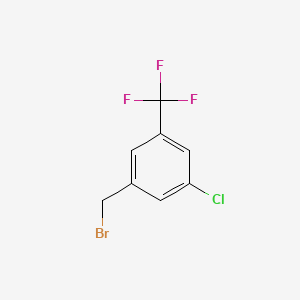

1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXPOGQMJSSFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395409 | |

| Record name | 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886496-91-9 | |

| Record name | 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details a two-step synthesis route, commencing with the formation of the precursor 3-chloro-5-(trifluoromethyl)toluene, followed by its subsequent benzylic bromination. The methodologies presented are based on established chemical principles and analogous procedures found in scientific literature.

Synthesis Overview

The synthesis of this compound is strategically approached in two primary stages:

-

Formation of 3-chloro-5-(trifluoromethyl)toluene: This initial step involves the conversion of 3-amino-5-(trifluoromethyl)toluene to the corresponding chloro-derivative via a Sandmeyer reaction.

-

Benzylic Bromination: The methyl group of 3-chloro-5-(trifluoromethyl)toluene is then selectively brominated using a free-radical brominating agent to yield the final product.

This route is advantageous as it utilizes readily available starting materials and employs well-understood and scalable reaction types.

Experimental Protocols

Step 1: Synthesis of 3-chloro-5-(trifluoromethyl)toluene via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the introduction of a chlorine atom onto the aromatic ring by diazotization of a primary amine followed by decomposition of the diazonium salt with a copper(I) chloride catalyst.

Reaction Scheme:

Caption: Sandmeyer reaction for the synthesis of 3-chloro-5-(trifluoromethyl)toluene.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Amino-5-(trifluoromethyl)toluene | 177.16 | To be determined | x |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.1x | 1.1x |

| Hydrochloric Acid (HCl, conc.) | 36.46 | Sufficient amount | - |

| Copper(I) Chloride (CuCl) | 98.99 | Catalytic amount | - |

| Diethyl Ether | 74.12 | As required | - |

| Sodium Bicarbonate (aq. sat.) | 84.01 | As required | - |

| Anhydrous Magnesium Sulfate | 120.37 | As required | - |

Procedure:

-

Diazotization: 3-Amino-5-(trifluoromethyl)toluene is dissolved in a suitable volume of concentrated hydrochloric acid and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared and cooled. The cold diazonium salt solution is then slowly added to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

-

Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated gently (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt. The mixture is then cooled and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation.

Step 2: Benzylic Bromination to this compound

The Wohl-Ziegler reaction is a well-established method for the selective bromination of the benzylic position of alkyl-substituted aromatic compounds using N-bromosuccinimide (NBS) and a radical initiator.

Reaction Scheme:

Caption: Wohl-Ziegler bromination of 3-chloro-5-(trifluoromethyl)toluene.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Chloro-5-(trifluoromethyl)toluene | 196.59 | To be determined | y |

| N-Bromosuccinimide (NBS) | 177.98 | 1.1y | 1.1y |

| Azobisisobutyronitrile (AIBN) | 164.21 | Catalytic amount | - |

| Carbon Tetrachloride (CCl₄) | 153.82 | As required | - |

| Hexane | 86.18 | As required | - |

Procedure:

-

Reaction Setup: A solution of 3-chloro-5-(trifluoromethyl)toluene, N-bromosuccinimide, and a catalytic amount of AIBN in carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reaction Execution: The reaction mixture is heated to reflux. The reaction can be monitored by the disappearance of the denser NBS and the appearance of the less dense succinimide, which will float on top of the solvent. The reaction is typically complete within a few hours.

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The crude product, this compound, can be purified by recrystallization from a suitable solvent such as hexane.

Data Presentation

| Step | Reaction Type | Starting Material | Product | Expected Yield (%) | Purity (%) |

| 1 | Sandmeyer Reaction | 3-Amino-5-(trifluoromethyl)toluene | 3-Chloro-5-(trifluoromethyl)toluene | 70-85 | >95 (after purification) |

| 2 | Wohl-Ziegler Bromination | 3-Chloro-5-(trifluoromethyl)toluene | This compound | 75-90 | >98 (after purification) |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the entire synthesis process.

Caption: Overall workflow for the synthesis of this compound.

Safety Considerations

-

Handling of Reagents: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. They should be kept in solution and used immediately after preparation.

-

Carbon Tetrachloride: Carbon tetrachloride is a toxic and environmentally hazardous solvent. Alternative solvents such as (trifluoromethyl)benzene or acetonitrile should be considered where appropriate.

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled with care.

-

AIBN: AIBN is a radical initiator and should be stored and handled according to safety guidelines to avoid accidental decomposition.

This technical guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to consult relevant literature and perform appropriate risk assessments before undertaking these procedures in a laboratory setting.

An In-depth Technical Guide to 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Chemical Identity and Properties

This compound is a substituted aromatic compound with the CAS number 886496-91-9 .[1] Its structure features a benzene ring substituted with a bromomethyl, a chloro, and a trifluoromethyl group. These functional groups, particularly the reactive bromomethyl group, make it a valuable building block in organic synthesis.[2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 886496-91-9 | PubChem[1] |

| Molecular Formula | C₈H₅BrClF₃ | PubChem[1] |

| Molecular Weight | 273.48 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 3-Chloro-5-(trifluoromethyl)benzyl bromide, 1-bromomethyl-3-chloro-5-trifluoromethyl-benzene | PubChem[1] |

Synthesis

The synthesis of this compound typically involves the radical bromination of 1-chloro-3-methyl-5-(trifluoromethyl)benzene. This reaction is commonly carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Chloro-3-methyl-5-(trifluoromethyl)benzene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-3-methyl-5-(trifluoromethyl)benzene (1 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide or AIBN (e.g., 0.02 equivalents).

-

Heat the reaction mixture to reflux.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Caption: General workflow for the synthesis of the target compound.

Applications in Organic Synthesis

The presence of a labile benzylic bromide makes this compound a versatile reagent for introducing the 3-chloro-5-(trifluoromethyl)benzyl moiety into various molecules. It is particularly useful in alkylation reactions with nucleophiles and in cross-coupling reactions.

Nucleophilic Substitution Reactions

The bromomethyl group is highly susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product Type |

| Amine (e.g., Isopropylamine) | R-NH₂ | N-benzylated amine |

| Phenol | Ar-OH | Benzyl ether |

| Thiol | R-SH | Benzyl thioether |

Experimental Protocol: N-Alkylation of an Amine

Materials:

-

This compound

-

Primary or secondary amine (e.g., isopropylamine)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Acetonitrile (CH₃CN) or other suitable solvent

Procedure:

-

To a solution of the amine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

-

Add a solution of this compound (1.0 equivalent) in acetonitrile.

-

Stir the reaction mixture at an appropriate temperature (e.g., room temperature to 80 °C) until the reaction is complete, as monitored by TLC.

-

Upon completion, filter the solid base and wash with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-benzylated amine.

-

Purify the crude product by column chromatography if necessary.

Suzuki-Miyaura Cross-Coupling Reactions

The chloro-substituted aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures. This reaction is a cornerstone of modern drug discovery.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

-

Ligand (e.g., PPh₃, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane)

Procedure:

-

In a reaction vessel under an inert atmosphere, combine this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., 2-5 mol%), the ligand, and the base.

-

Add the degassed solvent.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction to room temperature and dilute with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by column chromatography to yield the biaryl product.

Caption: Key reaction pathways for the title compound.

Safety Information

This compound is expected to be a hazardous substance. Similar benzyl bromides are known to be lachrymators and skin and respiratory irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its distinct reactive sites allow for selective functionalization through various synthetic methodologies, making it a crucial building block in the development of new pharmaceuticals, agrochemicals, and materials. The experimental protocols provided in this guide offer a starting point for its utilization in research and development.

References

An In-depth Technical Guide to the Physical Properties of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical intermediate, 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene. Due to the nature of this compound primarily as a building block in organic synthesis, experimentally determined physical data is not extensively published. This guide summarizes the available computed and vendor-supplied data and presents standardized, detailed experimental protocols for the determination of key physical properties.

Core Physical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that much of this data is computed or estimated and has not been verified by extensive experimental studies.

| Physical Property | Value | Source |

| Molecular Formula | C₈H₅BrClF₃ | PubChem[1] |

| Molecular Weight | 273.48 g/mol | PubChem[1] |

| CAS Number | 886496-91-9 | MySkinRecipes[2] |

| Appearance | Colorless to pale yellow liquid | Vendor Information |

| Melting Point | Not Available | MySkinRecipes[2] |

| Boiling Point | Approx. 190 - 195 °C | Vendor Information |

| Density | Not Available | MySkinRecipes[2] |

| Solubility in Water | Insoluble | Vendor Information |

| Solubility in Organic Solvents | Soluble in common organic solvents | Vendor Information |

Experimental Protocols for Physical Property Determination

While specific experimental data for this compound is scarce, the following sections detail the standard methodologies that would be employed to determine its key physical properties.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a critical indicator of its purity. The capillary method is a widely accepted standard technique.

Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded as the melting point range.

Methodology:

-

Sample Preparation: A small amount of the solid sample is finely crushed into a powder. This ensures efficient and uniform heat transfer.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled glass capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a high-accuracy thermometer or digital temperature sensor.

-

Heating: The sample is heated rapidly to a temperature just below the expected melting point. The heating rate is then reduced to approximately 1-2 °C per minute to allow for accurate observation.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination (Thiele Tube Method)

For liquid compounds, the boiling point is a key physical constant. The Thiele tube method is a common and efficient way to determine the boiling point of a small amount of liquid.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube ceases and the liquid is drawn into the capillary is recorded as the boiling point.

Methodology:

-

Sample Preparation: A small amount of the liquid (less than 1 mL) is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (such as mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated, which induces convection currents that ensure uniform heating of the oil and the sample.

-

Observation and Recording: As the temperature rises, air trapped in the capillary tube will expand and escape. As the liquid's boiling point is reached, a steady stream of vapor bubbles will emerge from the capillary tube. The heat is then removed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point of the sample. The barometric pressure should also be recorded as the boiling point is pressure-dependent.

Density Determination (Pycnometer Method)

The density of a substance is its mass per unit volume. For liquids, a pycnometer provides a precise method for density determination.

Principle: A pycnometer is a glass flask with a close-fitting ground glass stopper with a capillary tube through it, which allows for a very precise and reproducible volume to be measured. By weighing the pycnometer empty, filled with the sample liquid, and filled with a reference liquid of known density (like deionized water), the density of the sample can be calculated.

Methodology:

-

Initial Weighing: The clean, dry pycnometer is weighed accurately.

-

Sample Weighing: The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away. The filled pycnometer is then weighed.

-

Reference Weighing: The pycnometer is emptied, cleaned, and dried. It is then filled with a reference liquid of known density (e.g., deionized water at a specific temperature), and the weighing process is repeated.

-

Calculation: The density of the sample liquid (ρ_sample) is calculated using the following formula: ρ_sample = [(mass_sample_filled - mass_empty) / (mass_reference_filled - mass_empty)] * ρ_reference

Solubility Determination

Solubility provides valuable information about the polarity and potential intermolecular interactions of a compound.

Principle: A small, measured amount of the solute is added to a measured volume of a solvent. The mixture is agitated, and the extent to which the solute dissolves is observed. This can be done qualitatively or quantitatively.

Methodology (Qualitative):

-

Sample Preparation: A small, pre-determined amount of the compound (e.g., 10 mg) is placed in a small test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

Agitation: The test tube is agitated vigorously for a set period.

-

Observation: The mixture is observed to determine if the compound is soluble (dissolves completely), partially soluble, or insoluble.

-

Systematic Testing: This process is repeated with a range of solvents of varying polarity, such as water, ethanol, dichloromethane, and hexane, to build a solubility profile.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a typical workflow for the physical characterization of a newly synthesized chemical compound like this compound.

References

An In-depth Technical Guide to the NMR Spectra of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document presents predicted ¹H and ¹³C NMR data, detailed experimental protocols for acquiring such spectra, and a visual representation of the molecular structure's NMR correlations.

Data Presentation

The following tables summarize the predicted quantitative NMR data for this compound. These values are calculated based on computational models and should be considered as a reference guide for experimental analysis.

Table 1: Predicted ¹H NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1 | ~4.5 | s | 2H | - | -CH₂Br |

| 2 | ~7.6 | s | 1H | - | Ar-H |

| 3 | ~7.7 | s | 1H | - | Ar-H |

| 4 | ~7.8 | s | 1H | - | Ar-H |

Table 2: Predicted ¹³C NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~31 | -CH₂Br |

| 2 | ~123 (q, J ≈ 272 Hz) | -CF₃ |

| 3 | ~125 (q, J ≈ 4 Hz) | Ar-C |

| 4 | ~131 (q, J ≈ 4 Hz) | Ar-C |

| 5 | ~132 (q, J ≈ 33 Hz) | Ar-C-CF₃ |

| 6 | ~135 | Ar-C-Cl |

| 7 | ~140 | Ar-C-CH₂Br |

| 8 | ~129 | Ar-C |

Experimental Protocols

The following protocols provide a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆).

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube. Avoid transferring any solid particulates. If necessary, filter the solution through a small cotton plug in the pipette.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

-

Spectrometer Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 8 to 16 scans.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: A spectral width of approximately 200-250 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Pick and list the peaks for both ¹H and ¹³C spectra.

-

Mandatory Visualization

The following diagram illustrates the logical relationships and expected connectivity of the atoms in this compound as determined by NMR spectroscopy.

Caption: Predicted NMR correlations for this compound.

Solubility of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene, a key intermediate in various synthetic applications. Due to the limited availability of specific experimental data for this compound, this guide integrates theoretical solubility predictions based on its chemical structure with established methodologies for solubility determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in understanding its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrClF₃ | PubChem |

| Molecular Weight | 273.48 g/mol | PubChem |

| Appearance | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| pKa | Not available | - |

Solubility Profile

The molecule possesses a nonpolar aromatic benzene ring substituted with three halogen-containing groups: a bromomethyl group, a chloro group, and a trifluoromethyl group. These bulky and hydrophobic groups significantly contribute to the overall nonpolar nature of the compound. Consequently, this compound is expected to be practically insoluble in water and other polar protic solvents.

Conversely, it is anticipated to exhibit good solubility in a range of nonpolar and moderately polar aprotic organic solvents . This is based on the "like dissolves like" principle, where nonpolar compounds readily dissolve in nonpolar solvents.[1] Halogenated aromatic hydrocarbons are generally miscible with organic solvents.[2][3]

Expected Solubility:

-

High Solubility: Dichloromethane, Chloroform, Diethyl ether, Tetrahydrofuran (THF), Toluene, Hexane.

-

Moderate Solubility: Ethyl acetate, Acetone.

-

Low to Insoluble: Methanol, Ethanol, Acetonitrile.

-

Insoluble: Water, Propylene glycol, Glycerol.

Experimental Protocol for Thermodynamic Solubility Determination

For researchers requiring precise quantitative solubility data, the following detailed experimental protocol, based on the shake-flask method, is recommended. This method is considered the gold standard for determining thermodynamic (equilibrium) solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvent(s) of high purity

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance (accurate to ±0.01 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility. Centrifugation prior to filtration can aid in separating the solid from the liquid phase.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC or GC).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their known concentrations.

-

Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Report the temperature at which the solubility was determined.

-

Visualization of Solubility Assessment Workflow

For drug development professionals and researchers working with new chemical entities, a structured workflow for solubility assessment is crucial. The following diagram, generated using Graphviz, illustrates a logical progression for characterizing the solubility of a compound like this compound.

Caption: A logical workflow for the systematic assessment of compound solubility.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For any specific application, it is highly recommended to perform experimental validation to obtain precise and reliable solubility data.

References

A Technical Guide to 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene, a key building block in modern medicinal chemistry. This document details its commercial availability, physicochemical properties, a likely synthetic route with a detailed experimental protocol, and its application in the development of novel therapeutic agents.

Commercial Availability

This compound is readily available from various commercial chemical suppliers. Researchers can procure this reagent in quantities ranging from grams to kilograms, facilitating its use in both small-scale research and larger-scale drug development projects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, reaction setup, and for understanding its behavior in various chemical transformations.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₅BrClF₃ | PubChem[1] |

| Molecular Weight | 273.48 g/mol | PubChem[1] |

| CAS Number | 886496-91-9 | PubChem[1] |

| Appearance | Not specified (likely a solid or oil) | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Solubility | Soluble in common organic solvents | Inferred |

| InChI | InChI=1S/C8H5BrClF3/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2 | PubChem[1] |

| InChIKey | DWXPOGQMJSSFCZ-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=C(C=C(C=C1C(F)(F)F)Cl)CBr | PubChem[1] |

Synthesis

Proposed Synthetic Pathway

The synthesis would involve the reaction of 3-chloro-5-(trifluoromethyl)toluene with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator, like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under photolytic or thermal conditions.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar transformation)

This protocol is adapted from the synthesis of a structurally similar compound and should be optimized for the specific substrate.

Materials:

-

3-Chloro-5-(trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a light source (if using photolytic initiation), dissolve 3-chloro-5-(trifluoromethyl)toluene (1.0 eq) in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) or irradiate with a suitable lamp. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Applications in Medicinal Chemistry

This compound is a versatile reagent in medicinal chemistry, primarily utilized as an electrophilic building block to introduce the 3-chloro-5-(trifluoromethyl)benzyl moiety into target molecules.[2] This functional group is of particular interest in drug design due to the unique electronic properties conferred by the trifluoromethyl and chloro substituents, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

Role in the Synthesis of Novel Antimicrobial Agents

A notable application of this structural motif is in the development of novel antimicrobial agents. Research has shown that benzyl guanidine derivatives exhibit potent antibacterial activity. Specifically, a derivative incorporating a 2-chloro-3-(trifluoromethyl)benzyloxy group has demonstrated significant efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3]

The proposed mechanism of action for these guanidinium-containing compounds involves the disruption of the bacterial cell membrane integrity. The positively charged guanidinium group is thought to interact with the negatively charged components of the bacterial membrane, leading to membrane depolarization, leakage of intracellular contents, and ultimately, cell death.

Caption: Proposed mechanism of action for a benzyl guanidine antimicrobial agent.

Conclusion

This compound is a commercially available and valuable reagent for medicinal chemists and drug development professionals. Its synthesis is achievable through standard organic transformations, and its utility as a building block for introducing the 3-chloro-5-(trifluoromethyl)benzyl group is well-recognized. The incorporation of this moiety has shown promise in the development of potent antimicrobial agents, highlighting the importance of this chemical in the ongoing search for new therapeutics. This guide provides a foundational understanding for researchers looking to utilize this versatile compound in their synthetic and drug discovery endeavors.

References

A Comprehensive Technical Guide to the Safe Handling of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed guide to the safety and handling of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the information presented herein is largely compiled from data on structurally similar chemicals. Researchers should handle this compound with extreme caution and treat it as potentially hazardous. All handling should be conducted by trained personnel in a controlled laboratory environment.

Chemical and Physical Properties

This section summarizes the known and predicted properties of this compound and related compounds.

| Property | Value | Source Compound | Citation |

| Molecular Formula | C₈H₅BrClF₃ | This compound | [1] |

| Molecular Weight | 273.48 g/mol | This compound | [1] |

| Appearance | Colorless to pale yellow liquid (predicted) | Benzene, 1-Bromo-3-Chloro-5-(Trifluoromethyl)- | [2] |

| Boiling Point | Approximately 190 - 195 °C | Benzene, 1-Bromo-3-Chloro-5-(Trifluoromethyl)- | [2] |

| Density | Around 1.7 - 1.8 g/cm³ | Benzene, 1-Bromo-3-Chloro-5-(Trifluoromethyl)- | [2] |

| Solubility in Water | Insoluble | Benzene, 1-Bromo-3-Chloro-5-(Trifluoromethyl)- | [2] |

| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., dichloromethane, chloroform) | Benzene, 1-Bromo-3-Chloro-5-(Trifluoromethyl)- | [2] |

| Flash Point | High, indicating low flammability | Benzene, 1-Bromo-3-Chloro-5-(Trifluoromethyl)- | [2] |

Hazard Identification and Classification

Based on analogous compounds, this compound is expected to be a hazardous substance. The primary hazards are associated with its reactivity as a benzyl bromide derivative, which are typically lachrymatory and corrosive.

| Hazard Classification | Category | Statement | Source Compound(s) | Citation |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage | 1-Bromo-3-(bromomethyl)-2-chlorobenzene, 1-(Bromomethyl)-3-chloro-5-methoxybenzene | [3][4] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage | 1-Bromo-3-(bromomethyl)-2-chlorobenzene | [3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | 1-Bromo-3-chloro-5-fluorobenzene | [5][6] |

GHS Pictograms (Predicted):

-

Corrosion

-

Health Hazard

-

Irritant

Signal Word (Predicted): Danger

Experimental Protocols: Safe Handling and Personal Protective Equipment

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[3]

-

Ventilation: Ensure good ventilation of the work station.[7]

-

Emergency Equipment: An emergency eye wash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[7][8]

Personal Protective Equipment (PPE)

The following table outlines the required PPE for handling this compound.

| Protection Type | Specific Requirements | Rationale | Citation |

| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a risk of splashing. | Protects against splashes and vapors that can cause serious eye damage. | [3][9] |

| Hand Protection | Heavy-duty, chemically resistant gloves (e.g., nitrile, neoprene, or Viton). Disposable nitrile gloves should be changed immediately upon contamination. | Prevents skin contact, which can cause severe burns. | [3] |

| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are mandatory. For larger quantities or increased splash potential, a chemical-resistant apron or suit is recommended. | Protects skin from exposure. | [3][9] |

| Respiratory Protection | Typically not required if work is conducted in a fume hood. If the fume hood is not sufficient, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors may be necessary. | Prevents respiratory tract irritation from inhalation of vapors. | [3][8][9] |

Handling and Storage Protocol

Handling:

-

Read and understand the Safety Data Sheet (if available) and this guide before use.

-

Ensure all necessary engineering controls and PPE are in place and functional.

-

Ground/bond container and receiving equipment to prevent static discharge.[7][10]

-

Avoid contact with skin, eyes, and clothing.[7][11] Do not breathe vapors or mists.[12]

Storage:

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][10]

-

Isolate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]

Emergency Procedures and First Aid

Immediate response is critical in case of exposure.

| Exposure Route | First-Aid Measures | Citation |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or absent, provide artificial respiration. Seek immediate medical attention. | [8][11] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention. | [8][10][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [8][10][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4][8][11] |

Accidental Release and Disposal

Accidental Release Measures

-

Evacuate: Evacuate unnecessary personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if safe to do so.

-

Absorption: Soak up the spill with inert absorbent material (e.g., sand, silica gel, universal binder).[12]

-

Collection: Collect the absorbed material and any contaminated soil into a dedicated, properly labeled, and sealed container for hazardous waste.[12]

-

Decontamination: Clean the affected area thoroughly.

-

PPE: Wear appropriate personal protective equipment during cleanup.

Waste Disposal

-

Dispose of all waste containing this compound through a licensed hazardous waste disposal company.[3]

-

Do not allow the chemical to enter drains or waterways.[12]

-

Dispose of the container in accordance with local, state, and federal regulations.

Visualized Workflows and Logical Relationships

The following diagrams illustrate key safety and handling workflows.

Caption: Hazard communication workflow for the compound.

Caption: Step-by-step safe handling workflow.

Caption: First-aid response decision tree.

References

- 1. This compound | C8H5BrClF3 | CID 3714672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-Bromo-3-Chloro-5-(Trifluoromethyl)- Supplier & Manufacturer China | Properties, Safety, Uses, MSDS, Price [fluorobenzene.ltd]

- 3. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. 1-Bromo-3-chloro-5-fluorobenzene, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. aarti-industries.com [aarti-industries.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene mechanism of action

Foreword

This document addresses the chemical properties and synthetic applications of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene. Initial investigation into the "mechanism of action" of this compound revealed that it is not a pharmacologically active agent or a substance with a characterized biological mechanism. Instead, it is a chemical intermediate, a building block used in the synthesis of more complex molecules. Therefore, this guide will focus on its role in organic synthesis, its chemical properties, and its reactivity, which is the scientifically accurate context for this compound.

Chemical Identity and Properties

This compound, also known as 3-Chloro-5-(trifluoromethyl)benzyl bromide, is an organic compound with the molecular formula C₈H₅BrClF₃.[1][2][3] It belongs to the class of halogenated aromatic compounds and is characterized by a benzene ring substituted with a bromomethyl group, a chloro group, and a trifluoromethyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 886496-91-9 | [1][2][3] |

| Molecular Formula | C₈H₅BrClF₃ | [1][2][3] |

| Molecular Weight | 273.48 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Chloro-5-(trifluoromethyl)benzyl bromide | [1][3] |

Core Function: A Versatile Chemical Intermediate

The primary role of this compound is as an intermediate in organic synthesis.[2] Its utility stems from the presence of the bromomethyl group (-CH₂Br), which is a reactive site, making the compound a valuable building block for constructing more complex molecules.[2]

This chemical is particularly employed in the production of pharmaceuticals and agrochemicals.[2] The trifluoromethylphenyl group it helps to introduce into target compounds is a common motif in medicinal chemistry, often used to enhance properties such as:

-

Biological activity[2]

-

Metabolic stability[4]

-

Lipophilicity (the ability to dissolve in fats, oils, and lipids)[4]

Mechanism of Reactivity

The "mechanism of action" for this compound is chemical rather than biological. The key to its reactivity is the bromomethyl group. Bromine is a good leaving group, which means it can be easily displaced by a nucleophile. This allows for the attachment of the 3-chloro-5-(trifluoromethyl)benzyl moiety to other molecules.

Common reactions involving this compound include:

-

Nucleophilic Substitutions: A nucleophile (an electron-rich species) attacks the carbon atom of the bromomethyl group, displacing the bromide ion. This is a fundamental reaction for creating new carbon-carbon or carbon-heteroatom bonds.[2]

-

Cross-Coupling Reactions: This compound can be used in various metal-catalyzed cross-coupling reactions to form more complex structures.[2]

Below is a diagram illustrating the general workflow of using this compound in a synthetic reaction.

Caption: General synthetic workflow using the subject compound.

Experimental Protocols: Synthesis of Related Compounds

While specific experimental protocols for a biological mechanism of action are not applicable, it is relevant to consider the synthesis of related chemical building blocks. For instance, a patented process for the synthesis of 3,5-bis(trifluoromethyl)bromobenzene, a structurally similar compound, involves the bromination of 1,3-bis(trifluoromethyl)benzene.[5]

Exemplary Synthesis Protocol (Adapted from Patent US6255545B1):

-

Reaction Setup: A mixture of glacial acetic acid and 96% sulfuric acid is prepared.[5]

-

Starting Material: 1,3-bis(trifluoromethyl)benzene is added to the acid mixture.[5]

-

Bromination: A brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin, is introduced. The use of acetic acid in the system helps to increase the solubilization of the starting material.[5]

-

Temperature Control: The reaction temperature is maintained, preferably between 40 and 50°C.[5]

-

Quenching: After the reaction, the mixture is diluted into cold water.[5]

-

Workup: The phases are separated. The organic layer is washed with an aqueous sodium hydroxide solution to yield the final product, 3,5-bis(trifluoromethyl)bromobenzene.[5]

This protocol illustrates the chemical transformations used to create such fluorinated aromatic compounds, which are then used in further synthetic steps.

Conclusion

This compound is a specialized chemical reagent, not a bioactive molecule with a pharmacological mechanism of action. Its value lies in its chemical reactivity, which allows for the efficient introduction of the 3-chloro-5-(trifluoromethyl)phenyl group into a wide range of molecules. This makes it a key building block in the development of new pharmaceuticals, agrochemicals, and materials where the unique electronic properties of the trifluoromethyl group are desired. Any future research involving this compound will likely focus on its synthetic applications and the properties of the novel molecules derived from it.

References

A Comprehensive Technical Review of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene is a key trifluoromethylated building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a reactive benzylic bromide, a chloro substituent, and a trifluoromethyl group, makes it a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive review of the synthesis, chemical and physical properties, and applications of this compound, with a focus on its utility in drug development. Detailed experimental protocols, quantitative data, and visualizations of synthetic and potential biological pathways are presented to aid researchers in its effective utilization.

Chemical and Physical Properties

This compound, with the CAS number 886496-91-9, is a substituted toluene derivative.[1][2] The presence of both a chloro and a trifluoromethyl group on the benzene ring, in addition to the bromomethyl group, provides multiple sites for chemical modification, making it a valuable intermediate in the synthesis of diverse molecular scaffolds.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₈H₅BrClF₃ |

| Molecular Weight | 273.48 g/mol |

| IUPAC Name | This compound |

| CAS Number | 886496-91-9 |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis

The primary route for the synthesis of this compound is the free-radical bromination of the corresponding toluene derivative, 1-chloro-3-methyl-5-(trifluoromethyl)benzene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobis(2-methylpropionitrile) (AIBN), under thermal or photochemical conditions.[3][4]

General Experimental Protocol for Benzylic Bromination

The following is a representative experimental protocol for the synthesis of this compound via free-radical bromination. This protocol is based on established methods for the benzylic bromination of substituted toluenes.[4]

Materials:

-

1-Chloro-3-methyl-5-(trifluoromethyl)benzene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-3-methyl-5-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN or BPO (e.g., 0.02 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Table 2: Representative Reaction Parameters for Benzylic Bromination

| Parameter | Condition |

| Starting Material | 1-Chloro-3-methyl-5-(trifluoromethyl)benzene |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Radical Initiator | AIBN or BPO |

| Solvent | Carbon tetrachloride (CCl₄) |

| Temperature | Reflux |

| Reaction Time | 2-8 hours (monitor for completion) |

| Work-up | Aqueous wash and drying |

| Purification | Vacuum distillation or column chromatography |

| Expected Yield | 70-90% (based on similar reactions) |

Note: The exact yield and reaction time will depend on the specific reaction scale and conditions.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The presence of the trifluoromethyl group in organic molecules is highly desirable in medicinal chemistry. It can significantly enhance a compound's metabolic stability, lipophilicity (which can improve cell membrane permeability), and binding affinity to biological targets.[5] this compound serves as a versatile building block for introducing the 3-chloro-5-(trifluoromethyl)benzyl moiety into potential drug candidates.

The reactive benzylic bromide is susceptible to nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functional groups, such as amines, ethers, thioethers, and azides. These transformations are fundamental in the construction of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Representative Nucleophilic Substitution Reactions

The benzylic bromide of this compound is the primary site of reactivity for nucleophilic attack. The following table outlines some common nucleophilic substitution reactions that can be performed on this substrate.

Table 3: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type | Potential Application |

| Amine (R₂NH) | Primary or secondary amine | Substituted benzylamine | Synthesis of receptor agonists/antagonists, enzyme inhibitors |

| Alcohol (ROH) | Sodium alkoxide (NaOR) | Benzyl ether | Bioisosteric replacement, modification of solubility |

| Thiol (RSH) | Sodium thiolate (NaSR) | Benzyl thioether | Introduction of sulfur-containing moieties |

| Azide (N₃⁻) | Sodium azide (NaN₃) | Benzyl azide | Precursor for amines (via reduction) or triazoles (via cycloaddition) |

| Cyanide (CN⁻) | Sodium cyanide (NaCN) | Benzyl nitrile | Precursor for carboxylic acids, amides, or amines |

General Experimental Protocol for Nucleophilic Substitution

The following is a general protocol for a nucleophilic substitution reaction with an amine, a common transformation in medicinal chemistry.

Materials:

-

This compound

-

Desired primary or secondary amine

-

A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃))

-

Anhydrous aprotic solvent (e.g., acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF))

-

Ethyl acetate or other suitable extraction solvent

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous aprotic solvent.

-

Add the desired amine (1.0-1.2 equivalents) and the non-nucleophilic base (1.5-2.0 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Potential Role in Signaling Pathways

While there is no direct evidence in the reviewed literature linking this compound to a specific signaling pathway, its derivatives have been investigated as modulators of various biological targets. For instance, compounds containing the structurally related 3,5-bis(trifluoromethyl)benzyl moiety have been developed as potent CCR2 antagonists.[6] The CCR2 (C-C chemokine receptor type 2) signaling pathway is implicated in inflammatory and autoimmune diseases.

A hypothetical drug candidate synthesized from this compound could potentially act as an antagonist for a G-protein coupled receptor (GPCR), such as a chemokine receptor. The following diagram illustrates a generalized signaling pathway that such a compound might inhibit.

Caption: Hypothetical inhibition of a GPCR signaling pathway by a drug derivative.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its synthesis via free-radical bromination of the corresponding toluene is a well-established and efficient method. The reactivity of the benzylic bromide allows for a wide range of chemical transformations, enabling the creation of diverse molecular libraries for the development of new therapeutic agents. The presence of the trifluoromethyl group is a key feature that can impart favorable pharmacokinetic and pharmacodynamic properties to the final drug candidates. This technical guide provides a solid foundation for researchers and scientists to effectively utilize this important chemical intermediate in their research and development endeavors.

References

- 1. This compound | C8H5BrClF3 | CID 3714672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 4. benchchem.com [benchchem.com]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. Discovery of 3,5-bis(trifluoromethyl)benzyl L-arylglycinamide based potent CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details the most viable starting materials and reaction pathways, complete with generalized experimental protocols and data presented for comparative analysis.

Introduction

This compound is a versatile chemical intermediate characterized by its trifluoromethyl, chloro, and reactive bromomethyl functional groups. These features make it an attractive starting material for introducing the 3-chloro-5-(trifluoromethyl)phenyl moiety into a wide range of molecular scaffolds, thereby modulating their physicochemical and biological properties. This guide outlines two principal synthetic strategies for its preparation, starting from commercially available precursors.

Synthetic Pathways

Two primary and strategically distinct routes have been identified for the synthesis of this compound.

-

Route 1: Benzylic Bromination. This is the most direct approach, involving the free-radical bromination of the methyl group of 3-chloro-5-(trifluoromethyl)toluene.

-

Route 2: Multi-step Synthesis from a Carboxylic Acid. This pathway begins with the reduction of 3-chloro-5-(trifluoromethyl)benzoic acid to the corresponding benzyl alcohol, which is subsequently converted to the target benzyl bromide.

The selection of a particular route will depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Route 1: Benzylic Bromination of 3-chloro-5-(trifluoromethyl)toluene

This one-step synthesis is predicated on the selective bromination of the benzylic position of 3-chloro-5-(trifluoromethyl)toluene, a reaction commonly known as the Wohl-Ziegler bromination.[1][2][3]

Starting Material:

-

3-chloro-5-(trifluoromethyl)toluene

Reaction Scheme:

Caption: Route 1: Wohl-Ziegler Bromination.

Experimental Protocol (General Procedure):

A mixture of 3-chloro-5-(trifluoromethyl)toluene, N-bromosuccinimide (NBS) (1.0-1.2 equivalents), and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in a suitable solvent (traditionally carbon tetrachloride, though safer alternatives like acetonitrile or trifluorotoluene are recommended) is heated to reflux.[2][4][5] The reaction is monitored by TLC or GC-MS for the consumption of the starting material. Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by distillation under reduced pressure or column chromatography.

Quantitative Data (Representative):

| Parameter | Value/Conditions |

| Reagents | 3-chloro-5-(trifluoromethyl)toluene, NBS, AIBN/BPO |

| Solvent | Carbon Tetrachloride, Acetonitrile, or Trifluorotoluene |

| Temperature | Reflux |

| Reaction Time | 2-8 hours (monitored) |

| Typical Yield | 70-90% (based on similar substrates) |

Route 2: Multi-step Synthesis from 3-chloro-5-(trifluoromethyl)benzoic acid

Starting Material:

-

3-chloro-5-(trifluoromethyl)benzoic acid

Reaction Scheme:

Caption: Route 2: Multi-step Synthesis.

Experimental Protocols:

Step 1: Reduction of 3-chloro-5-(trifluoromethyl)benzoic acid

-

Protocol: To a solution of 3-chloro-5-(trifluoromethyl)benzoic acid in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere, a reducing agent like borane-dimethyl sulfide complex (BMS) is added dropwise at 0°C.[6][7] The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is quenched by the slow addition of methanol or water, followed by an acidic workup. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the benzyl alcohol, which can be purified by chromatography or used directly in the next step.

Step 2: Conversion of 3-chloro-5-(trifluoromethyl)benzyl alcohol to the bromide

-

Protocol A (Using Phosphorus Tribromide): The 3-chloro-5-(trifluoromethyl)benzyl alcohol is dissolved in an anhydrous aprotic solvent like dichloromethane (DCM) and cooled to 0°C. Phosphorus tribromide (PBr₃) (approximately 0.3-0.5 equivalents) is added dropwise, and the reaction is stirred at 0°C to room temperature until completion.[1][8] The reaction is then carefully quenched with ice water, and the organic layer is separated, washed with a mild base (e.g., saturated NaHCO₃ solution) and brine, dried, and concentrated to give the benzyl bromide.

-

Protocol B (Appel Reaction): To a solution of 3-chloro-5-(trifluoromethyl)benzyl alcohol and triphenylphosphine (PPh₃) (1.1-1.5 equivalents) in an anhydrous solvent such as DCM at 0°C, carbon tetrabromide (CBr₄) (1.1-1.5 equivalents) is added portion-wise.[9][10] The mixture is stirred at room temperature until the alcohol is consumed. The solvent is then removed, and the crude product is purified by column chromatography to separate the desired benzyl bromide from the triphenylphosphine oxide byproduct.

Quantitative Data (Representative):

| Step | Parameter | Value/Conditions |

| 1. Reduction | Reagents | 3-chloro-5-(trifluoromethyl)benzoic acid, BMS |

| Solvent | THF | |

| Temperature | 0°C to room temperature | |

| Typical Yield | 85-95% (based on similar substrates) | |

| 2. Bromination (PBr₃) | Reagents | 3-chloro-5-(trifluoromethyl)benzyl alcohol, PBr₃ |

| Solvent | DCM | |

| Temperature | 0°C to room temperature | |

| Typical Yield | 70-90% (based on similar substrates) | |

| 2. Bromination (Appel) | Reagents | 3-chloro-5-(trifluoromethyl)benzyl alcohol, CBr₄, PPh₃ |

| Solvent | DCM | |

| Temperature | 0°C to room temperature | |

| Typical Yield | 80-95% (based on similar substrates) |

Synthesis of Starting Materials

The availability of the starting materials is a key consideration in selecting a synthetic route.

Synthesis of 3-chloro-5-(trifluoromethyl)toluene

This key intermediate for Route 1 can be prepared from 3-chloro-5-(trifluoromethyl)aniline. While a direct methylation via a Sandmeyer-type reaction is not standard, other transformations of the corresponding diazonium salt can be explored. A plausible, albeit multi-step, laboratory-scale synthesis could involve:

-

Diazotization of 3-chloro-5-(trifluoromethyl)aniline.

-

Sandmeyer-type reaction to introduce a suitable functional group that can be subsequently converted to a methyl group (e.g., a cyano group followed by reduction and Wolff-Kishner or Clemmensen reduction of the resulting aldehyde).

A more direct, but potentially lower-yielding, approach could be a Meerwein arylation type reaction, although this is less common for simple methylation.[11][12][13][14]

Commercial Availability

Both 3-chloro-5-(trifluoromethyl)toluene and 3-chloro-5-(trifluoromethyl)benzoic acid are listed in the catalogs of several chemical suppliers, making them accessible starting points for the syntheses described.

Conclusion

The synthesis of this compound can be efficiently achieved through two primary routes. The direct benzylic bromination of 3-chloro-5-(trifluoromethyl)toluene offers the most atom-economical and straightforward approach. Alternatively, a reliable multi-step synthesis from 3-chloro-5-(trifluoromethyl)benzoic acid provides a robust alternative. The choice between these routes will be dictated by factors such as the cost and availability of starting materials, reaction scale, and the specific capabilities of the laboratory. The experimental protocols provided in this guide, based on well-established chemical transformations, offer a solid foundation for the successful synthesis of this important chemical intermediate.

References

- 1. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 3. Wohl-Ziegler Bromination | Thermo Fisher Scientific - FR [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Wohl-Ziegler Reaction [organic-chemistry.org]

- 6. Borane Reagents [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Buy 3-Chloro-5-(trifluoromethyl)aniline | 69411-05-8 [smolecule.com]

- 9. Appel Reaction [organic-chemistry.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Meerwein arylation - Wikipedia [en.wikipedia.org]

- 12. Meerwein Arylation of Aryl(alkyl)idenemalononitriles and Diazonium Salts for the Synthesis of 2-(Aryl(alkyl)/arylmethylene)malononitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Meerwein Arylation | Thermo Fisher Scientific - US [thermofisher.com]

- 14. organicreactions.org [organicreactions.org]

An In-depth Technical Guide to 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene, a key building block in modern medicinal and agrochemical research. The document details its chemical and physical properties, provides a plausible synthetic route with a detailed experimental protocol, and illustrates its utility as a versatile chemical intermediate. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction and Historical Context

This compound (CAS No. 886496-91-9) is a trifunctional aromatic compound that has gained significance as a versatile intermediate in organic synthesis.[1] While a detailed historical account of its specific discovery and initial synthesis is not prominently documented in scientific literature, its emergence is intrinsically linked to the broader development of fluorinated compounds in the pharmaceutical and agrochemical industries. The introduction of the trifluoromethyl (-CF3) group into organic molecules can significantly enhance properties such as lipophilicity, metabolic stability, and binding affinity, making it a valuable motif in drug design.[2]

The synthesis of this compound relies on well-established synthetic methodologies, particularly the radical bromination of benzylic positions. Its utility lies in the differential reactivity of its functional groups: the highly reactive bromomethyl group, susceptible to nucleophilic substitution, and the less reactive chloro and trifluoromethyl-substituted aromatic ring, which can participate in various cross-coupling reactions. This allows for a stepwise and controlled elaboration of complex molecular architectures.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties of this compound is presented in the tables below. This data has been aggregated from various chemical databases.[3]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| CAS Number | 886496-91-9 |

| Molecular Formula | C₈H₅BrClF₃ |

| Molecular Weight | 273.48 g/mol |

| IUPAC Name | This compound |

| Synonyms | 3-Chloro-5-(trifluoromethyl)benzyl bromide |

| InChI | InChI=1S/C8H5BrClF3/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2 |

| InChIKey | DWXPOGQMJSSFCZ-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1C(F)(F)F)Cl)CBr |

Table 2: Computed Physicochemical Properties

| Property | Value |

| XLogP3 | 4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 271.92152 g/mol |

| Monoisotopic Mass | 271.92152 g/mol |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 243 |

Synthesis and Experimental Protocols

Overall Synthetic Scheme

The overall synthetic strategy involves three main stages, starting from o-aminobenzotrifluoride:

-

Halogenation and Deamination: Bromination and chlorination of o-aminobenzotrifluoride, followed by diazotization and deamination to yield 1-bromo-3-chloro-5-(trifluoromethyl)benzene.

-

Methylation: Introduction of a methyl group to the aromatic ring.

-

Benzylic Bromination: Radical bromination of the methyl group to afford the final product.

The following diagram illustrates the logical workflow of this synthetic route.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Benzylic Bromination Step)

This protocol details the final step of the synthesis: the benzylic bromination of 1-methyl-3-chloro-5-(trifluoromethyl)benzene.

Materials:

-

1-Methyl-3-chloro-5-(trifluoromethyl)benzene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-